molecular formula C12H19N3O3 B592184 tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate CAS No. 1250996-70-3

tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

Cat. No. B592184
CAS RN: 1250996-70-3
M. Wt: 253.302
InChI Key: DBEVOASWYWQEFC-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazo[1,2-a]pyrazine . Imidazo[1,2-a]pyrazines are a class of compounds that have been studied for their anticancer activity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as imidazo[1,2-a]pyrazines have been synthesized using iodine-catalyzed methods .

Scientific Research Applications

Anticancer Activity

The imidazo[1,2-a]pyrazine scaffold is a prominent feature in compounds with anticancer properties. Research has shown that derivatives synthesized through iodine-catalyzed methods exhibit significant anticancer activities . These compounds, including the tert-butyl 2-(hydroxymethyl) imidazo[1,2-a]pyrazine derivatives, have been evaluated against various cancer cell lines, showing promising results compared to standard drugs like Doxorubicin .

Enzymatic Kinetic Resolution

This compound can serve as an intermediate in the enzymatic kinetic resolution (EKR) process. EKR of similar tert-butyl carbamates has been successfully performed using lipase-catalyzed transesterification, leading to optically pure enantiomers . This process is crucial for producing chiral building blocks for further synthesis in pharmaceutical applications.

Synthesis of Fluorescent Derivatives

The tert-butyl 2-(hydroxymethyl) imidazo[1,2-a]pyrazine derivatives can undergo reactions to form fluorescent derivatives with potential applications in bioimaging and diagnostics . The photophysical properties of these derivatives make them suitable for studies requiring fluorescence-based detection.

Organochalcogenane Precursors

Compounds with the imidazo[1,2-a]pyrazine structure can be used as precursors for synthesizing organochalcogenanes, which are compounds containing selenium or tellurium . These have applications in medicinal chemistry due to their biological activities, such as enzyme inhibition.

Multicomponent Reactions (MCRs)

The tert-butyl 2-(hydroxymethyl) imidazo[1,2-a]pyrazine derivatives can be involved in MCRs, which are valued for their atom economy and ability to create complex molecular structures efficiently . MCRs are advantageous for synthesizing biologically active molecules in green chemistry.

Heterogeneous Antioxidants

While not directly related to the tert-butyl 2-(hydroxymethyl) imidazo[1,2-a]pyrazine derivatives, similar tert-butyl phenol-modified compounds have been studied for their antioxidative properties . These studies suggest potential applications of tert-butyl imidazo[1,2-a]pyrazine derivatives as antioxidants in various fields, including materials science.

Inhibitors of Cysteine Protease and Protein Tyrosine Phosphatase

Derivatives of tert-butyl imidazo[1,2-a]pyrazine have been investigated as inhibitors of cysteine protease and protein tyrosine phosphatase . These enzymes are therapeutic targets for diseases such as cancer and autoimmune disorders, making these derivatives valuable for drug development.

Poliovirus 3C Proteinase Inhibitors

Research into organochalcogenanes derived from tert-butyl imidazo[1,2-a]pyrazine compounds has shown potential for inhibiting poliovirus 3C proteinase . This application is particularly relevant for antiviral drug development, especially for diseases like poliomyelitis.

Mechanism of Action

properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-5-4-14-6-9(8-16)13-10(14)7-15/h6,16H,4-5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEVOASWYWQEFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=C(N=C2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

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